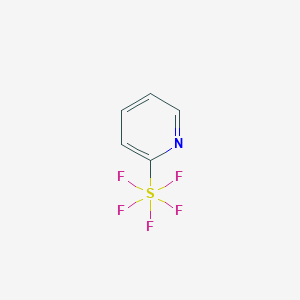

2-(pentafluoro-??-sulfanyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Pentafluoro-??-sulfanyl)pyridine is a chemical compound with the molecular formula C5H4F5NS . It is a type of fluorinated pyridine .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-(pentafluoro-??-sulfanyl)pyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of 2-(pentafluoro-??-sulfanyl)pyridine is confirmed by IR spectroscopy, 1 H, 13 C, and 19 F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .Chemical Reactions Analysis

Reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol have been reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(pentafluoro-??-sulfanyl)pyridine include a density of 1.6±0.1 g/cm3, boiling point of 100.1±35.0 °C at 760 mmHg, vapour pressure of 42.8±0.2 mmHg at 25°C, enthalpy of vaporization of 32.5±3.0 kJ/mol, flash point of 23.9±0.0 °C, index of refraction of 1.385, molar refractivity of 24.3±0.3 cm3, polar surface area of 13 Å2, and polarizability of 9.6±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen

Halogen Bonding in Drug Design

The compound has been studied for its potential in rational drug design . The activation of halogen bonding by the substitution of the pentafluoro-λ6-sulfanyl (SF5) group was studied using a series of SF5-substituted iodobenzenes . The 3,5-bis-SF5-iodobenzene unit may be an attractive fragment of rational drug design capable of halogen bonding with biomolecules .

Interaction with Biomolecules

The compound has been found to interact with biomolecules such as peptides, proteins, and DNA . This interaction is particularly important when focusing on halogen bonding interactions of halogenated drug candidates .

Activation of Halogen Bonding

The compound has been used to study the activation of halogen bonding . The activation is highly dependent on the position of SF5-substitution on the benzene ring .

Use in Ab Initio Calculations

The compound has been used in ab initio molecular orbital calculations of intermolecular interactions . These calculations are important in understanding the behavior of the compound in various contexts .

Use in NMR Studies

The compound has been used in 13C-NMR titration experiments . These experiments help in understanding the properties of the compound and its interactions with other substances .

Preparation of Polyfluorinated Coupling Products

The compound has been used in the preparation of polyfluorinated coupling products via Pd(0)-catalyzed cross-coupling reaction with diarylzinc compounds .

Use as a Derivatizing Reagent

The compound has been used as a derivatizing reagent in the sensitive GC-MS method for determination of the four endocrine disrupting chemicals .

Wirkmechanismus

Target of Action

It’s known that pyridinols, which are similar compounds, have two different reactive nucleophilic centers . These centers can be arylated depending on the reaction conditions .

Mode of Action

The mode of action of 2-(pentafluoro-??-sulfanyl)pyridine involves its interaction with its targets. For instance, pyridin-2-ol, a similar compound, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .

Biochemical Pathways

It’s known that pentafluoro- and pentachloropyridines are most susceptible to nucleophilic attack by o-, s-, n-, and p-centered nucleophiles . This suggests that 2-(pentafluoro-??-sulfanyl)pyridine may interact with similar biochemical pathways.

Pharmacokinetics

The compound has a predicted boiling point of 3532±350 °C and a predicted density of 1348±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

It’s known that the presence of the –sf 5 group on para- and meta-substituted nitroarenes is capable of undergoing [ 18 f]\ [ 19 f] radioisotopic exchange . This suggests that 2-(pentafluoro-??-sulfanyl)pyridine may have similar effects.

Action Environment

It’s known that the –sf 5 group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that 2-(pentafluoro-??-sulfanyl)pyridine may have similar environmental stability.

Eigenschaften

IUPAC Name |

pentafluoro(pyridin-2-yl)-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F5NS/c6-12(7,8,9,10)5-3-1-2-4-11-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXNZXKULBZCRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F5NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pentafluoro-lambda-sulfanyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-phenylacetamide](/img/structure/B6492892.png)

![N-(3-chlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B6492895.png)

![N-(3,4-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6492919.png)

![N-(2,4-difluorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6492920.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6492929.png)

![3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6492941.png)

![3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6492948.png)

![2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6492953.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6492968.png)

![N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6492974.png)

![N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6492976.png)

![2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6492985.png)

![N-(3,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6492997.png)